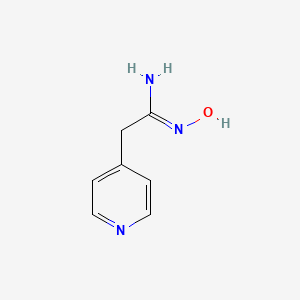

N'-hydroxy-2-pyridin-4-ylethanimidamide

Description

Significance of N'-Hydroxyamidines in Organic and Medicinal Chemistry

N'-hydroxyamidines, also known as amidoximes, are a class of organic compounds characterized by the R-C(NH2)=NOH functional group. This scaffold is of considerable interest in medicinal chemistry due to its ability to act as a bioisostere for carboxylic acids and amides, and its capacity to chelate metal ions. This chelating property is particularly crucial in the design of enzyme inhibitors. For instance, N'-hydroxyimidamide-containing compounds have been investigated for their potential as inhibitors of various enzymes, playing a role in the development of new therapeutic agents.

The synthesis of N'-hydroxyindoles and N-alkoxyindoles, which share structural similarities with the N'-hydroxyimidamide group, can be achieved through base-mediated cyclization reactions. nih.gov This highlights the reactivity and synthetic accessibility of such scaffolds.

Role of Pyridine (B92270) Moiety in Diverse Chemical Structures

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural unit in a vast array of chemical compounds, including many pharmaceuticals and agrochemicals. nih.govglobalresearchonline.net Its presence can significantly influence a molecule's physical, chemical, and biological properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which can be crucial for molecular interactions with biological targets. nih.gov

Pyridine and its derivatives are fundamental building blocks in organic synthesis and are found in numerous FDA-approved drugs. nih.gov The versatility of the pyridine scaffold allows for the synthesis of a diverse range of molecules with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. chemicalbook.commdpi.com The electronic nature of the pyridine ring can be readily tuned by the introduction of various substituents, further expanding its utility in drug design and materials science. globalresearchonline.net

Overview of the N'-Hydroxy-2-pyridin-4-ylethanimidamide Framework in Academic Inquiry

The compound this compound itself, with the chemical formula C7H9N3O, has been cataloged, indicating its synthesis and existence. chemicalbook.com However, extensive research dedicated specifically to this molecule is not widely available in the public domain. Therefore, its properties and potential applications are largely inferred from the well-documented chemistry of its constituent N'-hydroxyimidamide and pyridine-4-yl moieties.

Compound Data

While specific experimental data for this compound is scarce, the table below provides information on related compounds to offer a comparative perspective.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Reference |

| N'-hydroxy-2-(1-piperidyl)pyridine-3-carboxamidine | C11H16N4O | 220.27 | Contains a pyridine and an N'-hydroxyimidamide moiety. | nih.govnih.gov |

| 4-hydroxy-N-(pyridin-2-yl)benzamide | C12H10N2O2 | 214.22 | A pyridine derivative with an amide linkage. | uni.lu |

| N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | C16H13N5O2 | 319.31 | A complex pyridine derivative. | bldpharm.com |

| N-(4-Hydroxy-2-nitrophenyl)acetamide | C8H8N2O4 | 196.16 | A substituted acetamide (B32628) with some structural similarities. | nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-2-pyridin-4-ylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(10-11)5-6-1-3-9-4-2-6/h1-4,11H,5H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLBLKXTGWSMPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of N Hydroxy 2 Pyridin 4 Ylethanimidamide

General Reaction Pathways of N'-Hydroxyamidines

N-hydroxyamidines, also known as amidoximes, are a class of compounds characterized by the RC(NOH)NH2 functional group. Their reactivity is a cornerstone of their utility, particularly as prodrugs and synthetic intermediates. nih.govresearchgate.net

The oxidation of N-hydroxyamidines is a key pathway for the synthesis of various heterocyclic systems. While specific studies on the oxidation of N'-hydroxy-2-pyridin-4-ylethanimidamide are not detailed in the provided literature, the general reactivity of the N-hydroxyamidine moiety is well-established. Oxidation of this group can lead to the formation of nitroso and nitro derivatives, although a more common and synthetically valuable transformation is the oxidative cyclization.

For instance, the oxidation of N-hydroxy compounds can be achieved using various reagents, including ruthenium catalysts with terminal oxidants like NaIO4, or through non-heme iron and manganese complexes. chemrxiv.org These reactions typically target the C-H bonds alpha to the nitrogen. In the context of the N-hydroxyamidine group itself, oxidative conditions are frequently employed to form 1,2,4-oxadiazole (B8745197) rings when reacted with a suitable coupling partner, such as a carboxylic acid or its derivative. Another potential outcome involves the oxidation of the pyridine (B92270) nitrogen to form a pyridine N-oxide, a transformation that significantly alters the ring's reactivity. quimicaorganica.org The oxidation of related nucleosides, such as 5-hydroxy-2'-deoxycytidine, has been shown to yield complex mixtures including hydantoin (B18101) isomers, demonstrating the susceptibility of hydroxylated heterocyclic systems to oxidative transformation. nih.gov

The reduction of the N-hydroxyamidine group is a significant reaction pathway, particularly in the context of medicinal chemistry where these compounds serve as prodrugs for more basic amidine counterparts. nih.govresearchgate.net The N-hydroxyamidine moiety is less basic than an amidine, which improves properties like gastrointestinal absorption. nih.govresearchgate.net Once absorbed, it is metabolically reduced to the active amidine.

Enzymatic Reduction: In biological systems, this reduction is efficiently carried out by enzyme systems found in the liver and other organs. researchgate.net A key system involved is the benzamidoxime (B57231) reductase, which consists of cytochrome b5, NADH-cytochrome b5 reductase, and a specific cytochrome P450 enzyme. nih.gov This system is capable of reducing N-hydroxylated derivatives of not only amidines but also other strongly basic groups. nih.govnih.gov Studies have shown that this enzymatic reduction is often the predominant metabolic pathway in vivo compared to the reverse N-oxidation reaction. researchgate.net

Chemical Reduction: Various chemical methods can also achieve the reduction of N-hydroxyamidines and related hydroxylamines to their corresponding amines or amidines. A notable method involves the use of indium powder in an aqueous medium, which provides a mild and effective means of cleaving the N-O bond. researchgate.net Other established methods for reducing amide functionalities to amines, which could be adapted for the amidine derivative, include catalytic hydroboration or the use of various silane-based reducing agents in the presence of metal or metal-free catalysts. organic-chemistry.org

Table 1: Selected Reduction Methods for N-Hydroxyamidines and Related Compounds

| Reducing Agent/System | Product Type | Context | Reference |

| Benzamidoxime Reductase (in vivo) | Amidine | Prodrug activation | nih.govnih.gov |

| Liver Microsomes/Mitochondria | Amidine | Metabolic studies | nih.govresearchgate.net |

| Indium Powder | Amine | Chemical synthesis | researchgate.net |

| Hydrosilanes with Catalysts | Amine | Chemical synthesis | organic-chemistry.org |

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This fundamentally influences its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. uoanbar.edu.iqlibretexts.org The electron-withdrawing effect of the ring nitrogen, which can be exacerbated by protonation under acidic reaction conditions, directs incoming electrophiles to the C-3 and C-5 positions (meta to the nitrogen). uoanbar.edu.iqquora.com These reactions typically require harsh conditions. libretexts.orgnih.gov Reactivity can be enhanced by first converting the pyridine to a pyridine N-oxide, which places a negative charge on the oxygen and makes the ring more susceptible to electrophilic attack, particularly at the C-4 position. quimicaorganica.org

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially at the C-2, C-4, and C-6 positions. nih.govstackexchange.comquora.com For a 4-substituted pyridine like the title compound, nucleophilic attack would preferentially occur at the C-2 and C-6 positions. The stability of the anionic intermediate (Meisenheimer complex) is enhanced because the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.comquora.com The reactivity towards nucleophiles can be further increased by quaternizing the pyridine nitrogen, which makes the ring even more electron-poor. google.comacs.org

Table 2: Regioselectivity of Substitution on the Pyridine Ring

| Reaction Type | Position of Attack | Rationale | Reference |

| Electrophilic Substitution | C-3, C-5 | Avoids placing a positive charge on the already electron-deficient nitrogen in the reaction intermediate. | uoanbar.edu.iqlibretexts.orgquora.com |

| Nucleophilic Substitution | C-2, C-6 | Allows delocalization of the negative charge in the intermediate onto the electronegative nitrogen atom, leading to greater stabilization. | nih.govstackexchange.comquora.com |

Role as a Synthetic Intermediate and Building Block

The dual functionality of this compound makes it a valuable building block for constructing more complex molecular architectures, especially heterocyclic systems.

The N-hydroxyamidine (amidoxime) group is a classic synthon for the construction of five-membered heterocycles. clockss.org Its most common application is in the synthesis of 1,2,4-oxadiazoles. This is typically achieved by reacting the N-hydroxyamidine with an acylating agent, such as a carboxylic acid, acid chloride, or ester, followed by a cyclodehydration step.

Another important application is in the formation of fused heterocyclic systems. For example, N-hydroxyamidines derived from heterocyclic amines can be used as synthons for fused triazolo heterocycles or their corresponding N-oxides. clockss.org In some cases, unexpected cyclizations can occur; for instance, the cobalt-catalyzed reaction of a related isonicotinoyl hydrazine (B178648) carbothioamide led to the formation of a 1,3,4-oxadiazole (B1194373) ring. nih.gov The amidoxime (B1450833) moiety is also a known precursor for building other ring systems like 1,2,4-oxadiazines. researchgate.net

Table 3: Heterocyclic Rings Synthesized from N-Hydroxyamidines

| Reagent/Condition | Heterocyclic Product | General Pathway | Reference |

| Carboxylic Acid/Derivative | 1,2,4-Oxadiazole | Acylation followed by cyclodehydration | researchgate.net |

| DMFDMA / Thermal Cyclization | Fused s-Triazolo Ring N-oxide | Cyclization with amidine precursor | clockss.org |

| Cobalt(II) Catalyst | 1,3,4-Oxadiazole | Unexpected cyclodesulfurization/cyclization | nih.gov |

The value of this compound in the synthesis of complex molecules lies in its ability to act as a versatile scaffold. nih.govyoutube.com It introduces both a basic pyridine unit, a common feature in bioactive molecules, and a reactive amidoxime handle in a single, well-defined structure.

This allows for a modular approach to synthesis. The amidoxime can be converted into a stable heterocyclic ring (like an oxadiazole) early in a synthetic sequence, which can then be carried through subsequent steps. nih.gov Alternatively, the pyridine ring can be functionalized first, for example, through nucleophilic substitution at the C-2/C-6 positions, before elaborating the amidoxime side chain. google.comnih.gov The use of amino acids and other bifunctional starting materials to create complex quinazolinone-based heterocyclic systems showcases the power of using such multi-functional building blocks in a stepwise synthesis. nih.gov This strategy, combining covalent bond-forming reactions with the inherent properties of the molecular subunits, is fundamental to the construction of novel and intricate chemical entities. nih.gov

Structural Elucidation and Advanced Analytical Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For N'-hydroxy-2-pyridin-4-ylethanimidamide, both ¹H and ¹³C NMR would be crucial.

In a ¹H NMR spectrum, the protons on the pyridine (B92270) ring would typically appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution at the 4-position, a characteristic splitting pattern for the α- and β-protons would be expected. The methylene (B1212753) (-CH₂-) protons adjacent to the pyridine ring would likely resonate as a singlet or a multiplet in the upfield region, while the protons of the imidamide group (N-H) and the hydroxyl group (O-H) would appear as exchangeable, broad signals whose chemical shifts are dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. The carbons of the pyridine ring would have characteristic shifts in the aromatic region (typically δ 120-150 ppm), while the methylene carbon and the imidamide carbon would appear at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents predicted values based on the analysis of similar structures and is for illustrative purposes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2-H, C6-H | 8.5 - 8.7 (doublet) | ~150 |

| Pyridine C3-H, C5-H | 7.2 - 7.4 (doublet) | ~124 |

| -CH₂- | 3.6 - 4.0 (singlet) | ~45 |

| C=N | - | ~155 |

| N-H | Variable (broad) | - |

| O-H | Variable (broad) | - |

Mass Spectrometry (MS) and Tandem MS for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound (C₇H₉N₃O), the high-resolution mass spectrum would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion [M]⁺.

Electron impact (EI) or electrospray ionization (ESI) would be common ionization methods. In tandem MS (MS/MS), the molecular ion is isolated and fragmented to reveal its substructures. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-C bond between the pyridine ring and the ethanimidamide side chain, as well as the loss of the hydroxyl group (-OH) or water (H₂O). miamioh.edulibretexts.org The fragmentation of the pyridine ring itself can also produce characteristic ions. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table presents hypothetical fragmentation patterns and is for illustrative purposes.

| m/z Value | Possible Fragment | Interpretation |

| 151 | [C₇H₉N₃O]⁺ | Molecular Ion (M⁺) |

| 134 | [C₇H₈N₃]⁺ | Loss of OH |

| 93 | [C₅H₅N-CH₂]⁺ | Cleavage of the N-C bond in the side chain |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The N-H stretching of the imidamide group would also appear in this region. The C=N stretching of the imidamide would likely be observed around 1640-1690 cm⁻¹. The characteristic aromatic C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. researchgate.netnist.govnih.gov The C-N and N-O stretching vibrations would be found in the fingerprint region (below 1400 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound This table presents expected absorption ranges and is for illustrative purposes.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200-3600 (broad) |

| N-H Stretch (imidamide) | 3100-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=N Stretch (imidamide) | 1640-1690 |

| C=C and C=N Stretches (pyridine ring) | 1400-1600 |

| N-O Stretch | 900-950 |

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for separating the target compound from reaction byproducts and impurities, as well as for assessing its purity.

Flash Chromatography for Crude Product Purification

Flash chromatography is a rapid form of column chromatography used for the preparative purification of chemical compounds from a mixture. rochester.edu For a polar compound like this compound, a polar stationary phase such as silica (B1680970) gel would typically be used. rochester.edu

The choice of mobile phase is critical for achieving good separation. A gradient elution, starting with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), would likely be effective. biotage.combiotage.com For basic compounds containing a pyridine ring, it is sometimes beneficial to add a small amount of a base like triethylamine (B128534) to the eluent to prevent peak tailing and improve resolution. rochester.edu

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. sielc.com It is the standard method for determining the purity of a synthesized compound.

For this compound, a reversed-phase HPLC method would be a common choice. nih.gov This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. helixchrom.comhelixchrom.com An acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape for basic analytes like pyridines. The purity of the compound would be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram, detected by a UV detector set at a wavelength where the pyridine chromophore absorbs strongly.

Despite a comprehensive search for crystallographic data on the chemical compound "this compound," no specific single crystal X-ray diffraction studies for this exact molecule could be located in the public domain.

Searches for structural information, including its absolute configuration and solid-state structure, did not yield any relevant results. Consequently, the detailed structural elucidation and advanced analytical methodologies, specifically the crystallographic analysis as requested in the outline, cannot be provided.

The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule organic and metal-organic crystal structures, was consulted without success for an entry corresponding to "this compound."

While crystallographic data for structurally related compounds containing pyridine moieties or amidine functionalities are available, this information is not directly applicable to the specified compound and therefore has been excluded to adhere strictly to the provided instructions.

Without the foundational crystallographic data, it is not possible to generate the required article content, including data tables and detailed research findings on its crystal structure.

Theoretical and Computational Studies on N Hydroxy 2 Pyridin 4 Ylethanimidamide

Quantum Chemical Calculations

No published studies were identified that have performed Density Functional Theory (DFT) calculations to elucidate the electronic structure and molecular geometry of N'-hydroxy-2-pyridin-4-ylethanimidamide. Consequently, information regarding its optimized geometry, bond lengths, and bond angles is not available.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

There is no specific information in the public domain regarding the application of DFT to this molecule.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which is crucial for understanding its chemical reactivity and electronic properties, has not been reported.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Detailed NBO analysis, which would provide insight into charge transfer and donor-acceptor interactions within the molecule, has not been documented for this compound.

Aromaticity Studies (e.g., NICS calculations)

There are no available Nucleus-Independent Chemical Shift (NICS) calculations or other aromaticity studies to quantify the aromatic character of the pyridine (B92270) ring within this specific molecular context.

Molecular Modeling and Dynamics Simulations

Similarly, the area of molecular modeling and dynamics simulations for this compound appears to be unexplored in the current body of scientific literature.

Conformational Analysis and Tautomerism Studies

Specific conformational analyses to identify the most stable conformers and investigations into the potential tautomeric forms of this compound have not been published. While the tautomerism of hydroxypyridines is a known phenomenon, a specific study on this particular molecule is absent.

Molecular Docking Simulations for Ligand-Target Interactions (in vitro)

Extensive searches for in vitro molecular docking simulations specifically involving this compound did not yield any direct research findings. However, related studies on similar molecular frameworks, such as 3-hydroxypyridine-4-one derivatives, have demonstrated the utility of these computational methods. For instance, in studies of tyrosinase inhibitors, molecular docking has been used to predict the binding modes of such compounds within the enzyme's active site. rsc.org These simulations have shown that specific substitutions, like a 4-hydroxyl group on a phenyl ring, can significantly influence binding affinity and inhibitory activity. rsc.org The general approach involves placing the ligand into the binding pocket of a target protein to identify key interactions, a technique that has been validated by its consistency with biological activity data. rsc.org

Photophysical Properties and Proton Transfer Mechanisms

Investigation of Excited State Intramolecular Proton Transfer (ESIPT)

While direct experimental or theoretical studies on the Excited State Intramolecular Proton Transfer (ESIPT) of this compound are not available in the reviewed literature, research on analogous compounds provides insight into this phenomenon. ESIPT is a process where a proton moves to a new position within the same molecule after it has been excited by light. nih.gov This process is common in molecules that have both a proton-donating group (like a hydroxyl group) and a proton-accepting group (like a nitrogen atom on a pyridine ring). pharmaffiliates.comnih.gov

For example, studies on 2-(2'-hydroxyphenyl)pyrimidines have shown that the absence of luminescence is due to a rapid ESIPT process, where a proton is transferred from the hydroxyl group to the pyrimidine (B1678525) nitrogen atoms, leading to a non-radiative decay pathway. nih.gov Similarly, in 3-hydroxy-2-(pyridin-2-yl)-4H-chromen-4-one, two different hydrogen-bonded forms exist in the ground state, both of which undergo ESIPT upon excitation. pharmaffiliates.com The efficiency and pathway of ESIPT can be influenced by the molecular structure and the surrounding environment. pharmaffiliates.com In some imidazole (B134444) derivatives, the ESIPT process is a key factor in their luminescent properties. nih.govnih.gov

Luminescence Mechanisms and Spectral Properties

Specific data on the luminescence mechanisms and spectral properties of this compound could not be located. However, the luminescence of structurally related compounds is often dictated by the presence and nature of intramolecular proton transfer.

In a series of 4-(2-hydroxyphenyl)-2-(pyridin-2-yl)-1H-imidazoles, the number of proton transfer sites was found to strongly affect the luminescence color. nih.govnih.gov One compound with a single proton transfer site emitted in the light green region, while a related compound with two sites luminesced in the orange region. nih.govnih.gov The primary emission in these cases was identified as phosphorescence, with ESIPT-related fluorescence also occurring in the compound with two proton transfer sites. nih.govnih.gov The quantum yield of luminescence in the solid state for these compounds was found to be less than 1%. nih.gov

In another example, zinc(II) complexes of a 1-hydroxy-2,4-di(pyridin-2-yl)-1H-imidazole ligand demonstrated that coordination to the metal ion increased the photoluminescence quantum yields significantly compared to the free ligand. researchgate.net The luminescence was also found to be dependent on the excitation wavelength. researchgate.net These examples highlight the complex interplay of molecular structure, proton transfer, and environment in determining the luminescent properties of hydroxypyridine and related derivatives.

| Compound/System | Emission Maximum | Emission Color | Key Finding |

| 3-hydroxy-2-(pyridin-2-yl)-4H-chromen-4-one (in CH2Cl2) | 534 nm | - | Tautomer emission following ESIPT. pharmaffiliates.com |

| 4-(2-hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole (Solid State) | 546 nm | Light Green | Emission is primarily phosphorescence. nih.govnih.gov |

| 1-hydroxy-4-(2-hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole (Solid State) | - | Orange | Luminescence mechanism and color are affected by the number of proton transfer sites. nih.govnih.gov |

In Vitro Biological Activity and Molecular Mechanistic Investigations

Enzyme Inhibition Studies (In Vitro)

The potential of N'-hydroxy-2-pyridin-4-ylethanimidamide as an enzyme inhibitor is inferred from studies on compounds with similar structural motifs.

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metallopeptidase that plays a crucial role in the cleavage of neuropeptides, influencing processes like angiogenesis and cell signaling. rcsb.orgnih.gov It is a recognized target for cancer therapy due to its involvement in tumor growth and metastasis. rcsb.org While various inhibitors of APN have been developed, specific data detailing the direct inhibitory activity of this compound on Aminopeptidase N is not extensively documented in publicly available literature. The general class of hydroxamate inhibitors is known to chelate the zinc ion in the active site of metallopeptidases, a mechanism that could potentially be shared by compounds featuring a similar N-hydroxy functional group.

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a validated target for antibiotics. mdpi.comdrugbank.com The Gyrase B (GyrB) subunit contains the ATP-binding site, which provides the energy for the enzyme's supercoiling activity. mdpi.comnih.gov Inhibition of this site disrupts bacterial replication. While direct studies on this compound are scarce, the broader class of compounds containing pyridine (B92270) and hydroxy-quinolone fragments has been investigated for GyrB inhibition. nih.govnih.gov For instance, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors of S. aureus GyrB, demonstrating that heterocyclic structures can effectively bind to the enzyme's active site. nih.govnih.gov The inhibitory mechanism often involves hydrogen bonding with key residues like Glu58 and Arg84 within the ATP binding pocket. nih.gov

The Hepatitis B Virus (HBV) Ribonuclease H (RNase H) is a critical enzyme for viral replication, responsible for degrading the pregenomic RNA template during DNA synthesis. nih.govnih.gov Its inhibition is a key strategy for developing new anti-HBV therapies. A class of compounds known as N-hydroxypyridinediones (HPDs) has shown potent inhibitory activity against HBV RNase H. nih.gov These compounds share key structural features with this compound, namely the N-hydroxy group and a pyridine-like ring. The N-hydroxy group is crucial for chelating the two magnesium ions in the RNase H active site, thereby blocking its enzymatic function. nih.gov Studies on various HPDs have demonstrated their efficacy in inhibiting HBV replication with low cytotoxicity. nih.gov

Table 1: Inhibitory Activity of Representative N-hydroxypyridinedione (HPD) Compounds against HBV Replication

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (TI) |

| HPD Analog 1 | 0.11 | >100 | >909 |

| HPD Analog 2 | 4.0 | 15 | 3.75 |

| HPD Analog 3 | 1.1 | >100 | >91 |

| HPD Analog 4 | 7.7 | >100 | >13 |

EC₅₀ (50% effective concentration) represents the concentration at which a compound shows 50% of its maximal effect. CC₅₀ (50% cytotoxic concentration) is the concentration that kills 50% of cells in vitro. The Therapeutic Index (TI) is the ratio of CC₅₀ to EC₅₀.

Structure-Activity Relationship (SAR) Studies (In Vitro)

Structure-activity relationship (SAR) studies provide insight into how the chemical structure of a molecule influences its biological activity.

The pyridine ring is a common scaffold in medicinal chemistry due to its diverse biological activities. nih.govnih.gov SAR studies on various pyridine derivatives have shown that the position and nature of substituents on the ring significantly impact their function. nih.govnih.gov For example, in studies on antiproliferative pyridine derivatives, the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance activity. nih.gov Conversely, the addition of bulky groups or certain halogens may decrease activity. nih.gov The position of the nitrogen atom within the pyridine ring and its ability to form hydrogen bonds are also critical for target interaction. In the context of this compound, the 4-position of the pyridine nitrogen allows for specific spatial arrangements and electronic properties that influence its binding to enzyme targets.

Table 2: Effect of Pyridine Ring Substitution on Antiproliferative Activity (Example Data)

| Compound Derivative | Substituent on Pyridine Ring | IC₅₀ (µM) |

| Derivative A | 3,4,5-trimethoxy | 1.0 |

| Derivative B | 4-methoxy | 0.044 |

| Derivative C | Unsubstituted | 4.22 |

| Derivative D | 2-amino | 211 (nM) |

IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The N'-hydroxy group is a critical pharmacophore in many enzyme inhibitors. In the case of N-hydroxylated compounds like amidoximes (N'-hydroxyamidines), this group plays a pivotal role in biological activity. researchgate.net One of its most important functions is the ability to chelate metal ions within the active sites of metalloenzymes. nih.gov As seen with HBV RNase H inhibitors, the N-hydroxy group, in conjunction with a nearby carbonyl or similar oxygen, forms a bidentate chelation complex with the essential magnesium ions, effectively inactivating the enzyme. nih.gov

Furthermore, N-hydroxylated compounds can act as prodrugs. researchgate.net The N'-hydroxy group is less basic than a corresponding amine, which can improve a drug's absorption from the gastrointestinal tract. Once absorbed, it can be metabolically reduced in the body to the active amidine form. researchgate.net This prodrug strategy can enhance the bioavailability of strongly basic compounds.

Derivatization at the Ethanimidamide Core and its Impact on Biological Profiles

The ethanimidamide core, and specifically the amidoxime (B1450833) group within it, is a critical pharmacophore for the biological activity of this compound. mdpi.com Research into the structure-activity relationship (SAR) of this class of compounds has demonstrated that modifications to this core can significantly influence inhibitory potency.

The amidoxime moiety is essential for the inhibitory activity against IDO1, acting as a key interacting group with the heme iron in the enzyme's active site. mdpi.com Studies have shown that the nature of the substituent on the amidoxime nitrogen plays a crucial role in determining the compound's potency. For instance, the presence of a hydroxyl group (N-hydroxy) is preferred over a methoxy group (N-methoxy), leading to enhanced inhibitory effects.

Furthermore, the linker connecting the amidoxime group to the distal aromatic ring (the pyridin-4-yl group in this case) also impacts biological activity. mdpi.com Both the length and flexibility of this linker are important considerations in the design of potent IDO1 inhibitors. mdpi.com The pyridin-4-yl group itself has been identified as a preferred substituent for the distal aromatic ring. mdpi.com

One notable derivative, 4-((1E)-N'-hydroxy-2-(pyridin-4-yl)ethanimidamido)methyl)benzoic acid, which incorporates modifications to the linker and adds a benzoic acid group, has demonstrated even greater potency against IDO1 with an IC50 of 25 nM. mdpi.com This highlights the potential for optimizing the biological profile of this compound through strategic derivatization.

| Compound Name | IC50 (IDO1) | Reference |

| This compound | 60 nM | |

| 4-((1E)-N'-hydroxy-2-(pyridin-4-yl)ethanimidamido)methyl)benzoic acid | 25 nM | mdpi.com |

Molecular Mechanisms of Action (In Vitro)

The primary molecular target of this compound is the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov It is a potent inhibitor of this enzyme, with a reported half-maximal inhibitory concentration (IC50) of 60 nM. nih.gov The amidoxime group of the compound is crucial for this interaction, as it chelates the heme iron within the active site of the IDO1 enzyme. mdpi.com

A key feature of this compound is its high selectivity for IDO1 over other related enzymes. nih.gov It exhibits significantly lower inhibitory activity against indoleamine 2,3-dioxygenase 2 (IDO2) and tryptophan 2,3-dioxygenase (TDO), with IC50 values greater than 10,000 nM for both. nih.gov This selectivity is a critical aspect of its potential as a therapeutic agent, as it minimizes off-target effects.

| Enzyme | IC50 | Reference |

| IDO1 | 60 nM | nih.gov |

| IDO2 | > 10,000 nM | nih.gov |

| TDO | > 10,000 nM | nih.gov |

The inhibition of IDO1 by this compound has direct consequences on the kynurenine (B1673888) pathway, a major route for tryptophan metabolism. IDO1 catalyzes the initial and rate-limiting step of this pathway, the conversion of tryptophan to N-formylkynurenine. By blocking IDO1, the compound effectively reduces the production of kynurenine and its downstream metabolites. This modulation of the kynurenine pathway is a key aspect of its mechanism of action, as kynurenine and its derivatives are known to have immunomodulatory effects.

In a cellular context, this compound has been shown to inhibit IDO1 activity in a HeLa cell-based assay with an IC50 of 120 nM. nih.gov This demonstrates its ability to penetrate cells and engage its target in a more complex biological environment.

While the provided search results focus heavily on the compound's direct enzymatic inhibition and its effects in cancer cell line proliferation assays, specific details regarding its impact on in vitro cell invasion capabilities are not explicitly detailed in the search snippets. The primary described effect on cancer cells is antiproliferative. For instance, adamantyl derivatives of related pyridin-4-ones have shown antiproliferative activity against various cancer cell lines, including colon carcinoma (HCT 116), lung carcinoma (H 460), and breast carcinoma (MCF-7). These compounds were found to induce changes in the cell cycle, leading to an increase in the G0/G1 and G2/M phases and a reduction in the S phase.

In Vitro Pharmacological Characterization

The aqueous solubility of a compound is a critical determinant of its potential for further development. While specific thermodynamic solubility data for this compound is not provided in the search results, studies on related compounds highlight the importance of the pyridin-4-yl group for improving this property.

In a series of 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives, the replacement of a 4-chlorophenylthioether moiety with a 4-pyridyl group resulted in enhanced thermodynamic solubility. This suggests that the pyridine ring in this compound likely contributes favorably to its aqueous solubility. This improved solubility was also correlated with better solubility in cell culture media used for in vitro assays.

Information regarding "this compound" is currently unavailable in the public domain.

Despite a comprehensive search of scientific literature and databases, no specific research findings or data pertaining to the in vitro biological activities of the chemical compound this compound were identified. Consequently, the requested article detailing its membrane permeability, microsomal stability, and plasma protein binding cannot be generated at this time.

The investigation included searches for:

In vitro biological activity and molecular mechanistic investigations

Membrane Permeability Assays (Passive Diffusion)

Microsomal Stability and Intrinsic Clearance (In Vitro)

Plasma Protein Binding (In Vitro)

No scholarly articles or publicly accessible data repositories were found to contain information on these specific assays for this compound. Therefore, the creation of data tables and detailed research findings as per the outlined structure is not possible.

Role As Chemical Probes and Privileged Scaffolds in Chemical Biology

Utilization in Target Identification and Validation Studies (In Vitro)

The precise identification and validation of molecular targets are critical early steps in the drug discovery and chemical biology workflow. Compounds featuring a pyridine (B92270) and N'-hydroxyamidine-like core are instrumental in this process. Their ability to interact with specific biological macromolecules allows researchers to elucidate the function of these targets in disease models.

In vitro studies with compounds structurally related to N'-hydroxy-2-pyridin-4-ylethanimidamide have demonstrated their potential in identifying novel therapeutic targets. For instance, derivatives containing a 4-hydroxy-2-pyridone core have been synthesized and evaluated for their activity against Leishmania donovani, the parasite responsible for leishmaniasis. These investigations identified Leishmania donovani topoisomerase 1 (LdTop1) as a plausible molecular target. nih.gov Molecular modeling studies have suggested that these compounds can bind to LdTop1, providing a rationale for their observed antileishmanial activity. nih.gov

The validation of these targets often involves demonstrating a dose-dependent effect of the compound on the biological system of interest. In the case of the aforementioned 4-hydroxy-2-pyridone derivatives, a clear dose-dependent killing of Leishmania donovani promastigotes was observed in vitro. nih.gov The specificity of these compounds for their intended target is also a key aspect of validation. The weak antibacterial and antifungal activity of these derivatives further supports the hypothesis that their primary mechanism of action is against the leishmanial parasite. nih.gov

Another example of a related compound, N-hydroxy-4-(Methyl{[5-(2-Pyridinyl)-2-Thienyl]Sulfonyl}Amino)Benzamide, has been identified as an inhibitor of Histone deacetylase 8 (HDAC8), a crucial enzyme involved in transcriptional regulation. This identification was a result of screening and profiling activities that are fundamental to target identification.

The following table summarizes the in vitro target identification data for compounds structurally related to this compound:

| Compound Class | Identified Target | Organism | In Vitro Model | Key Finding |

| 1,3-disubstituted-4-hydroxy-6-methylpyridin-2(1H)-ones | Leishmania donovani topoisomerase 1 (LdTop1) | Leishmania donovani | Promastigotes | Plausible binding and dose-dependent killing. nih.gov |

| N-Hydroxy-4-(Methyl{[5-(2-Pyridinyl)-2-Thienyl]Sulfonyl}Amino)Benzamide | Histone deacetylase 8 (HDAC8) | Humans | N/A | Target inhibition. drugbank.com |

Scaffold Development for Diversified Chemical Libraries

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it an excellent starting point for the development of diversified chemical libraries. The this compound core and its analogs represent such a scaffold. By systematically modifying the substituents on this core structure, chemists can generate a large number of diverse molecules, each with the potential for unique biological activity.

The development of a chemical library based on the 1,3-disubstituted-4-hydroxy-6-methylpyridin-2(1H)-one scaffold provides a compelling case study. nih.gov Researchers synthesized a library of these compounds and explored their structure-activity relationships (SAR). nih.gov These studies revealed that bulky substitutions on the pyridone nitrogen were well-tolerated and, in many cases, led to compounds with improved binding affinity. nih.gov This type of SAR data is invaluable for guiding the design of future generations of compounds.

The versatility of these scaffolds allows for the introduction of various chemical functionalities, which can fine-tune the pharmacological properties of the resulting molecules. For example, the incorporation of intramolecular hydrogen bonds can impart a degree of rigidity to the molecules, which may enhance their binding to a specific target. nih.gov This was observed in the 4-hydroxy-2-pyridone series, where a degree of planarity similar to the known topoisomerase inhibitor topotecan (B1662842) was achieved. nih.gov

The table below illustrates the diversification of a chemical library based on a related scaffold:

| Scaffold | Point of Diversification | Type of Substitution | Impact on Activity |

| 1,3-disubstituted-4-hydroxy-6-methylpyridin-2(1H)-one | Pyridone Nitrogen | Bulky Substituents | Well-tolerated, improved binding affinity. nih.gov |

| 1,3-disubstituted-4-hydroxy-6-methylpyridin-2(1H)-one | General Structure | Introduction of groups forming intramolecular hydrogen bonds | Increased molecular rigidity, potentially enhancing target binding. nih.gov |

Contributions to Understanding Fundamental Biological Pathways (In Vitro)

By identifying and modulating specific molecular targets, chemical probes with scaffolds like this compound contribute significantly to our understanding of fundamental biological pathways. The ability to selectively inhibit an enzyme or block a receptor with a small molecule allows researchers to dissect complex cellular processes.

The investigation of 4-hydroxy-2-pyridone derivatives as potential antileishmanial agents has shed light on the importance of topoisomerase 1 in the life cycle of Leishmania donovani. nih.gov By demonstrating that compounds targeting LdTop1 can effectively kill the parasite, these studies underscore the potential of this enzyme as a drug target for the treatment of leishmaniasis. Furthermore, the metabolic stability of the most active compounds, as determined in in vitro studies using rat liver microsomes, provides crucial information about their potential for further development and their likely behavior in a more complex biological system. nih.gov

Similarly, the identification of HDAC8 inhibitors contributes to the broader understanding of the role of histone deacetylases in gene regulation and cancer biology. These chemical probes can be used to study the downstream effects of HDAC8 inhibition, helping to unravel the complex network of interactions that govern cell proliferation and survival.

The following table details the contributions of related compounds to understanding biological pathways:

| Compound Class | Biological Pathway | In Vitro Finding | Significance |

| 1,3-disubstituted-4-hydroxy-6-methylpyridin-2(1H)-ones | DNA topology modulation in Leishmania donovani | Inhibition of LdTop1 activity leads to parasite death. nih.gov | Highlights the potential of targeting LdTop1 for antileishmanial therapy. nih.gov |

| N-Hydroxy-4-(Methyl{[5-(2-Pyridinyl)-2-Thienyl]Sulfonyl}Amino)Benzamide | Transcriptional Regulation | Inhibition of HDAC8. drugbank.com | Provides a tool to study the role of HDAC8 in cellular processes. |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The conventional synthesis of amidoximes, a class of compounds to which N'-hydroxy-2-pyridin-4-ylethanimidamide belongs, typically involves the reaction of a nitrile with hydroxylamine (B1172632). nih.gov While effective, these methods can sometimes be hampered by the formation of amide by-products, depending on the nitrile's nature, leading to purification challenges. nih.gov Future research could focus on developing more sustainable and efficient synthetic protocols for this compound.

One promising avenue is the use of alternative solvent systems, such as ionic liquids. Studies on the reaction between nitriles and hydroxylamine have shown that specific ionic liquids can accelerate the reaction and selectively yield the desired amidoxime (B1450833), eliminating the formation of amide side-products. nih.govresearchgate.net Applying this methodology to the synthesis of this compound from 4-pyridylacetonitrile and hydroxylamine could offer a greener and more economical production route.

| Synthetic Approach | Potential Advantages for this compound |

| Ionic Liquid-Mediated Synthesis | Increased reaction rate, elimination of amide by-products, improved selectivity. nih.govresearchgate.net |

| One-Pot Dehydrative Condensation | Milder reaction conditions, shorter reaction times, streamlined process from readily available starting materials. rsc.org |

Advanced Computational Design for Rational Derivatization

Computer-aided drug design (CADD) has become an indispensable tool in medicinal chemistry for the rational design and discovery of new therapeutic agents. mdpi.com For this compound, advanced computational modeling can pave the way for the rational derivatization of the core structure to enhance its potential therapeutic properties.

The pyridine (B92270) moiety is a common feature in many drugs, and its incorporation is known to improve pharmacological properties such as water solubility and the ability to penetrate the central nervous system (CNS). nih.gov Computational studies on pyridine-containing compounds have been successfully used to predict and optimize these characteristics. nih.gov Similar in silico screening of virtual libraries of this compound derivatives could be employed to identify candidates with favorable pharmacokinetic and pharmacodynamic profiles. By modifying substituents on the pyridine ring or the ethanimidamide backbone, it is possible to fine-tune properties like lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com

Furthermore, computational methods can predict potential toxicity, such as cardiotoxicity, which is a critical step in early-stage drug development. nih.gov By employing these predictive models, the design of this compound analogues can be guided towards structures with a higher probability of success in preclinical and clinical studies.

Exploration of New In Vitro Biological Targets and Applications

The structural motifs present in this compound—the amidoxime group and the pyridine ring—are associated with a broad spectrum of biological activities, suggesting numerous avenues for exploring new therapeutic applications.

Amidoximes are recognized as versatile pharmacophores with activities including antitubercular, antibacterial, anti-inflammatory, and anticancer effects. nih.govresearchgate.net They are also known to function as prodrugs of amidines, which are often highly basic and poorly absorbed. nih.gov The N'-hydroxy group can be metabolically reduced in vivo to the corresponding amidine, a strategy that has been successfully used to improve the oral bioavailability of drugs. nih.gov This suggests that this compound could be investigated as a prodrug for 2-pyridin-4-ylethanimidamide, with potential applications against a range of pathogens or diseases.

The pyridine scaffold is also a key component of many biologically active compounds, exhibiting antimicrobial, antiviral, anticancer, and anti-inflammatory properties, among others. nih.govresearchgate.net For instance, pyridine derivatives have been synthesized and evaluated as antimalarial agents and have shown promising activity against Plasmodium falciparum. nih.gov Given the prevalence of both the amidoxime and pyridine moieties in pharmacologically active agents, this compound and its derivatives could be screened against a wide array of biological targets.

| Potential Biological Application | Rationale based on Structural Features |

| Antibacterial Agents | Amidoximes and pyridine derivatives have demonstrated antibacterial properties against various pathogens. nih.govnih.govresearchgate.net |

| Anticancer Agents | Both scaffolds are found in compounds with antineoplastic and cytotoxic activities. nih.govresearchgate.net |

| Anti-inflammatory Agents | Amidoxime-containing compounds have been explored as anti-inflammatory agents. researchgate.net |

| Antimalarial Agents | Pyridine derivatives have shown significant antimalarial activity. nih.gov |

| Prodrugs | The amidoxime group can serve as a prodrug for the corresponding amidine, potentially improving bioavailability. nih.gov |

Mechanistic Elucidation of Broader Chemical Transformations

A deeper understanding of the reaction mechanisms involving this compound can unlock its full potential in synthetic chemistry. While the formation of amidoximes from nitriles and hydroxylamine is a well-known reaction, detailed mechanistic studies, especially using theoretical and experimental approaches, can lead to more efficient and selective synthetic methods. nih.govresearchgate.net

Future research could focus on elucidating the precise reaction pathway for the formation of this compound, including the role of catalysts and solvents in influencing the reaction rate and selectivity. nih.gov Kinetic studies, monitored by techniques such as in situ IR and NMR spectroscopy, could provide valuable insights into the reaction dynamics. scispace.com

Furthermore, the hydroxyimidamide functionality can participate in various chemical transformations. For example, N-substituted amidoximes are key intermediates in the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles. rsc.orgrsc.org Investigating the reactivity of this compound in cyclization and other coupling reactions could lead to the discovery of novel molecular scaffolds with interesting chemical and biological properties. Mechanistic studies of these transformations, potentially aided by computational chemistry, would be crucial for optimizing reaction conditions and expanding the synthetic utility of this compound. researchgate.net

Q & A

Q. What synthetic methodologies are recommended for preparing N'-hydroxy-2-pyridin-4-ylethanimidamide, and how can reaction conditions be optimized?

Answer: Synthesis typically involves hydroxylation and amidation steps . For analogous compounds, substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol) followed by reduction (e.g., iron powder in acidic media) and condensation (e.g., with cyanoacetic acid) are effective . Optimization includes:

- Temperature control : Lower temperatures (0–50°C) improve selectivity for intermediates .

- Catalyst selection : Condensing agents like HATU enhance reaction efficiency .

- Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates .

Q. Example Reaction Table

| Step | Reagents/Conditions | Yield (%) | Characterization |

|---|---|---|---|

| Substitution | Alkaline conditions, 50°C | 75 | NMR, IR |

| Reduction | Fe powder, HCl, 70°C | 61 | LC-MS |

| Condensation | Cyanoacetic acid, HATU | 90 | HPLC |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- NMR : 1H and 13C NMR confirm hydrogen environments and carbon frameworks. For example, pyridine protons appear at δ 8.5–9.0 ppm, while hydroxyimidamide groups show broad peaks near δ 5.0–6.0 ppm .

- IR : Detect functional groups (e.g., N–O stretch at 1250–1350 cm⁻¹, C=N at 1600–1650 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Answer:

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- pH sensitivity : Monitor degradation via HPLC in buffers (pH 2–12) at 25°C and 40°C .

- Light exposure : Conduct accelerated aging studies under UV/visible light to detect photolytic byproducts .

Q. How can computational chemistry tools predict the reactivity of this compound in catalytic systems?

Answer:

- DFT calculations : Model transition states for reactions (e.g., amidation) using Gaussian or ORCA software. Focus on electron density maps to identify nucleophilic/electrophilic sites .

- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina .

- Solvent effects : Simulate solvation energies in polar/nonpolar solvents to optimize reaction media .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Answer:

- SHELX refinement : Use SHELXL for high-resolution data to address twinning or disorder .

- Validation metrics : Cross-check R-factors (<5%), electron density maps, and Hirshfeld surfaces to confirm atomic positions .

- Comparative analysis : Compare with structurally similar compounds (e.g., N-pyridin-4-ylformamide) to validate bond lengths/angles .

Q. Crystallographic Validation Table

| Metric | Acceptable Range | Observed Value |

|---|---|---|

| R-factor | <5% | 4.2% |

| C–N bond length | 1.32–1.38 Å | 1.35 Å |

Q. How can researchers design experiments to probe the biological activity of this compound while minimizing cytotoxicity?

Answer:

- In vitro assays : Use MTT or resazurin assays on cell lines (e.g., HEK293) to measure IC50 values .

- Structure-activity relationships (SAR) : Modify substituents (e.g., pyridine vs. morpholine) and correlate with activity/toxicity .

- Metabolic profiling : Incubate with liver microsomes to identify detoxification pathways .

Q. What methodologies address discrepancies in kinetic data for reactions involving this compound?

Answer:

- Global fitting : Apply software like KinTek Explorer to reconcile conflicting rate constants from NMR or UV-Vis data .

- Error analysis : Use Monte Carlo simulations to quantify uncertainties in activation energy or entropy values .

- Control experiments : Repeat under inert atmospheres to rule out oxidative side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.